molecular formula C18H28N2O2 B3810777 N-(2-isobutoxybenzyl)-N-methyl-4-piperidinecarboxamide hydrochloride

N-(2-isobutoxybenzyl)-N-methyl-4-piperidinecarboxamide hydrochloride

Cat. No. B3810777
M. Wt: 304.4 g/mol
InChI Key: PSOHRRSNWBIPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isobutoxybenzyl)-N-methyl-4-piperidinecarboxamide hydrochloride, commonly known as IBMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBMP is a piperidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive target for researchers in a variety of fields. In

Scientific Research Applications

IBMP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of IBMP as a tool for studying the role of the neurotransmitter acetylcholine in the brain. IBMP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, IBMP can increase the levels of acetylcholine in the brain, which can be used to study the effects of acetylcholine on cognitive function, memory, and other physiological processes.

Mechanism of Action

The mechanism of action of IBMP involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, IBMP can increase the levels of acetylcholine in the brain, which can have a range of physiological effects. In addition to its effects on acetylcholine, IBMP has also been shown to interact with other neurotransmitters and receptors in the brain, which may contribute to its overall physiological effects.
Biochemical and Physiological Effects
IBMP has been shown to exhibit a range of biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function, and enhanced memory. In addition to its effects on the brain, IBMP has also been shown to have anti-inflammatory and analgesic effects, making it a potential target for the treatment of inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IBMP in lab experiments is its ability to increase the levels of acetylcholine in the brain, which can be used to study the effects of this neurotransmitter on physiological processes. However, there are also limitations to the use of IBMP in lab experiments, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are a number of future directions for research on IBMP, including the development of new synthesis methods, the study of its effects on other neurotransmitters and receptors in the brain, and the exploration of its potential therapeutic applications in the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to fully understand the potential risks and benefits of using IBMP in scientific research, including its potential toxicity and interactions with other drugs and compounds.

properties

IUPAC Name

N-methyl-N-[[2-(2-methylpropoxy)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14(2)13-22-17-7-5-4-6-16(17)12-20(3)18(21)15-8-10-19-11-9-15/h4-7,14-15,19H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOHRRSNWBIPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1CN(C)C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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